N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
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Overview
Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[45]decane-8-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the spiro linkage: This step involves the reaction of a suitable precursor with a spiro-forming reagent under controlled conditions.
Introduction of functional groups: Various functional groups are introduced through reactions such as acylation, alkylation, and oxidation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can be compared with other similar spiro compounds, such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but different functional groups, leading to distinct properties and applications.
N-(2,3-dimethylphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide: Another spiro compound with different substituents, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-14-3-4-17(11-15(14)2)23-13-16(12-18(23)24)21-19(25)22-7-5-20(6-8-22)26-9-10-27-20/h3-4,11,16H,5-10,12-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDXZJDSAJSJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4(CC3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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